Cas no 2138056-90-1 (3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol)

3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol is a tertiary amino alcohol with a cyclohexane backbone, featuring butyl and ethyl substituents on the nitrogen and hydroxyl group at the 1-position. The 4,4-dimethyl configuration enhances steric stability, while the tertiary amine moiety contributes to its potential as an intermediate in organic synthesis. This compound may exhibit utility in pharmaceutical or agrochemical applications due to its structural versatility, enabling further functionalization. Its balanced lipophilicity, conferred by the alkyl groups, could improve solubility in nonpolar matrices. The hydroxyl group provides a reactive site for derivatization, making it a flexible building block for specialty chemical development.
3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol structure
2138056-90-1 structure
商品名:3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
CAS番号:2138056-90-1
MF:C14H29NO
メガワット:227.386164426804
CID:5902013
PubChem ID:165496667

3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-[butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
    • 2138056-90-1
    • EN300-1161381
    • 3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
    • インチ: 1S/C14H29NO/c1-5-7-10-15(6-2)13-11-12(16)8-9-14(13,3)4/h12-13,16H,5-11H2,1-4H3
    • InChIKey: MPBXATOCSPWRHU-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC(C)(C)C(C1)N(CC)CCCC

計算された属性

  • せいみつぶんしりょう: 227.224914549g/mol
  • どういたいしつりょう: 227.224914549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1161381-1.0g
3-[butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
2138056-90-1
1g
$884.0 2023-06-08
Enamine
EN300-1161381-2.5g
3-[butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
2138056-90-1
2.5g
$1735.0 2023-06-08
Enamine
EN300-1161381-5.0g
3-[butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
2138056-90-1
5g
$2566.0 2023-06-08
Enamine
EN300-1161381-10.0g
3-[butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
2138056-90-1
10g
$3807.0 2023-06-08
Enamine
EN300-1161381-0.5g
3-[butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
2138056-90-1
0.5g
$849.0 2023-06-08
Enamine
EN300-1161381-0.1g
3-[butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
2138056-90-1
0.1g
$779.0 2023-06-08
Enamine
EN300-1161381-0.25g
3-[butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
2138056-90-1
0.25g
$814.0 2023-06-08
Enamine
EN300-1161381-0.05g
3-[butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
2138056-90-1
0.05g
$744.0 2023-06-08

3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol 関連文献

3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-olに関する追加情報

3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol (CAS No. 2138056-90-1): An Overview of a Promising Compound in Pharmaceutical Research

3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol (CAS No. 2138056-90-1) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of cyclohexanols and is characterized by its butyl(ethyl)amino substituent and dimethyl groups, which confer it distinct properties and biological activities.

The chemical structure of 3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol is composed of a cyclohexane ring with a hydroxyl group at the 1-position, two methyl groups at the 4-position, and a butyl(ethyl)amino group at the 3-position. This configuration imparts the molecule with both hydrophilic and hydrophobic characteristics, making it an interesting candidate for various pharmaceutical applications.

Recent studies have explored the pharmacological properties of 3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol, revealing its potential as an effective modulator of several biological pathways. One notable area of research is its interaction with G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. Preliminary data suggest that this compound may exhibit agonistic or antagonistic effects on specific GPCRs, potentially offering new avenues for treating conditions such as pain, inflammation, and neurological disorders.

In addition to its receptor interactions, 3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol has shown promising results in preclinical studies evaluating its anti-inflammatory properties. In vitro experiments have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent. These findings are particularly relevant given the increasing prevalence of inflammatory diseases and the need for more effective treatments.

The pharmacokinetic profile of 3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol has also been investigated to assess its suitability for therapeutic use. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it a viable candidate for further development as an oral medication.

Safety and toxicity assessments are crucial steps in the drug development process. Initial toxicity studies on 3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol have indicated that it has a favorable safety profile at therapeutic doses. However, more comprehensive toxicological evaluations are necessary to fully understand its long-term safety and potential side effects.

The potential applications of 3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol extend beyond its anti-inflammatory properties. Researchers are also exploring its effects on other biological systems, including cardiovascular health and metabolic disorders. For instance, preliminary data suggest that this compound may have beneficial effects on lipid metabolism and glucose homeostasis, which could make it a valuable tool in managing conditions such as diabetes and obesity.

In conclusion, 3-[Butyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol (CAS No. 2138056-90-1) is a promising compound with a diverse range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, this compound may pave the way for innovative treatments for various diseases and conditions.

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